

Effect of pH on ammonium thiosulfate stability and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium thiosulfate

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Technical Support Center: Ammonium Thiosulfate (ATS)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and reactivity of **ammonium thiosulfate** (ATS). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for **ammonium thiosulfate** stability?

Ammonium thiosulfate solutions are most stable under neutral to slightly alkaline conditions. The typical pH of a commercial ATS solution is between 7.0 and 8.5.^{[1][2]} For applications such as gold and silver leaching, a pH range of 9 to 10.5 is often recommended to ensure both the stability of the thiosulfate and the effectiveness of the leaching process.^{[3][4][5]}

Q2: What happens if the pH of an **ammonium thiosulfate** solution becomes acidic?

Ammonium thiosulfate is unstable in acidic conditions and will decompose. Mixing ATS with strong acids or other acidic materials below a pH of 6 should be avoided. The decomposition in acidic solution can produce elemental sulfur and sulfur dioxide.

Q3: Can I mix **ammonium thiosulfate** with other chemicals?

Ammonium thiosulfate is incompatible with strong oxidizing agents, acids, and alkalis. Blending with strong acids should be avoided. It is compatible with many neutral to slightly acidic liquid fertilizers, such as urea ammonium nitrate (UAN) solutions. However, a jar test is always recommended to ensure physical compatibility before mixing large quantities. When used as a carrier for herbicides, keeping the ATS concentration below 10% of the total solution volume can reduce the risk of incompatibility.

Q4: How does pH affect the use of **ammonium thiosulfate** in gold and silver leaching?

In gold and silver leaching, pH is a critical parameter. The process is typically carried out in an alkaline medium (pH 9-10.5) to prevent the decomposition of thiosulfate. Ammonia is often used to maintain the desired pH. Operating outside this optimal pH range can lead to reduced leaching efficiency due to thiosulfate degradation.

Q5: Does **ammonium thiosulfate** affect soil pH when used as a fertilizer?

While the initial **ammonium thiosulfate** solution is neutral to slightly basic, its application to soil can lead to a decrease in soil pH over time. This is because the thiosulfate is microbially oxidized to sulfate, which is an acidifying process. This property can be beneficial for managing high pH soils and improving the availability of certain micronutrients.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Ammonium Thiosulfate Solution

Possible Cause	Troubleshooting Steps
Low pH	Measure the pH of the solution. If it is acidic (below 6.0), the thiosulfate may be decomposing, leading to the precipitation of elemental sulfur. Adjust the pH to a neutral or slightly alkaline range (7.0-8.5) using a suitable base like ammonium hydroxide, if appropriate for your application.
Contamination	The solution may be contaminated with an incompatible substance. Review the safety data sheet (SDS) for a list of incompatible materials. If contamination is suspected, the solution should be disposed of according to safety protocols.
Low Temperature	Ammonium thiosulfate solutions can "salt out" or crystallize at low temperatures (around 43-45°F or 6-7°C). If crystallization has occurred, gentle warming and agitation may redissolve the crystals. Store the solution in a temperature-controlled environment.

Issue 2: Reduced Efficacy in Gold/Silver Leaching

Possible Cause	Troubleshooting Steps
Incorrect pH	The pH of the leaching solution is critical and should be maintained between 9.0 and 10.5 for optimal performance. Use a pH meter to monitor the solution and add ammonium hydroxide as needed to maintain the target pH.
Thiosulfate Decomposition	If the pH has dropped or if the solution has been exposed to high temperatures, the thiosulfate may have decomposed. This will reduce its effectiveness as a lixiviant. Prepare a fresh solution and ensure proper pH control throughout the process.
Insufficient Copper Catalyst	In many thiosulfate leaching systems, copper ions act as a catalyst. Ensure that the concentration of the copper source (e.g., copper sulfate) is within the optimal range for your specific ore.

Data Presentation

Table 1: pH Effects on **Ammonium Thiosulfate** Stability and Reactivity

pH Range	Stability	Common Observations & Reactions	Primary Applications
< 6.0 (Acidic)	Unstable	Decomposition to elemental sulfur, sulfur dioxide, and other products. Avoid mixing with strong acids.	Not recommended for most applications.
6.0 - 8.5 (Neutral to Slightly Alkaline)	Stable	Optimal for storage and general use. Commercial solutions are typically in this range.	Fertilizer solutions, general laboratory use.
8.5 - 10.5 (Alkaline)	Stable	Optimal for specific chemical reactions where alkaline conditions are required.	Gold and silver leaching.
> 10.5 (Strongly Alkaline)	Generally Stable	May see reduced efficiency in some applications like gold leaching if pH is too high.	Specific chemical syntheses.

Table 2: Recommended pH for Specific Applications

Application	Recommended pH Range	Reference
Gold Leaching from Electronic Waste	10.0 - 10.5	
Gold and Silver Leaching from Ores	9.0 - 10.0	
General Fertilizer Application (in solution)	7.0 - 8.5	

Experimental Protocols

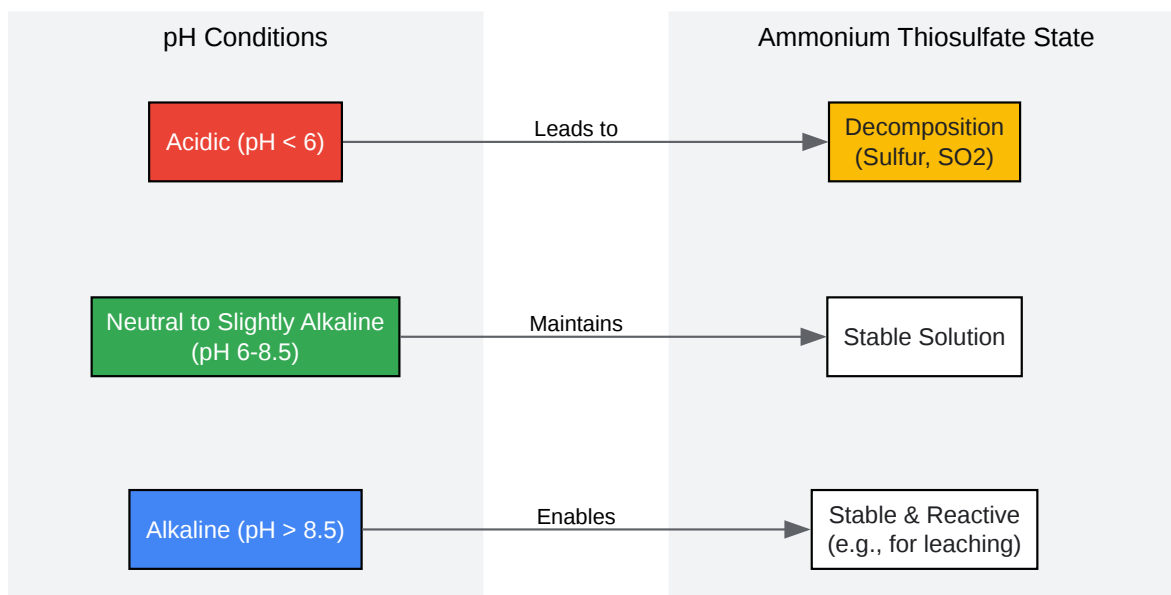
Protocol 1: Determination of Optimal pH for Gold Leaching using **Ammonium Thiosulfate**

This protocol is a generalized procedure based on methodologies described in the literature.

- **Ore Preparation:** Crush and grind the gold-bearing ore to a desired particle size (e.g., <75 μm).
- **Leaching Solution Preparation:** Prepare a stock solution of **ammonium thiosulfate** (e.g., 0.1 M) and a stock solution of copper sulfate (e.g., 40 mM), which acts as a catalyst.
- **pH Adjustment:** Prepare a series of leaching experiments in separate beakers. For each beaker, add a known mass of the prepared ore and the leaching solution to achieve a specific pulp density (e.g., 60 g/L). Adjust the initial pH of each slurry to a different value within the range of 8 to 11 using ammonium hydroxide.
- **Leaching Process:** Place the beakers on a magnetic stirrer or mechanical agitator and stir at a constant rate at room temperature (25°C) for a set duration (e.g., 8 hours). Monitor and maintain the pH of each solution throughout the experiment, adjusting as necessary with ammonium hydroxide.
- **Sampling and Analysis:** At regular intervals, take filtered samples of the leachate from each beaker. Analyze the concentration of dissolved gold in each sample using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

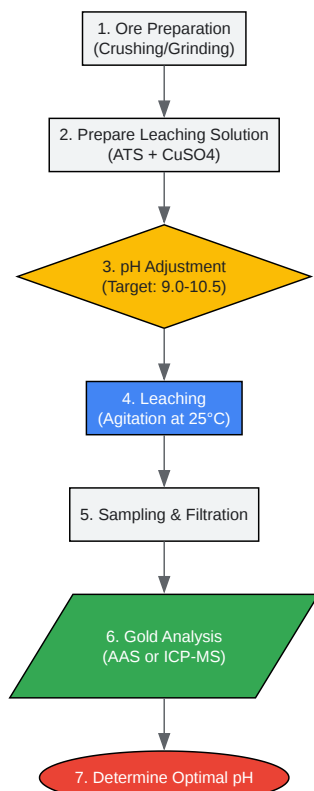
- Data Analysis: Plot the percentage of gold extracted as a function of pH to determine the optimal pH for maximum gold recovery.

Visualizations



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Caption: Logical relationship between pH and **ammonium thiosulfate** stability.



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Caption: Experimental workflow for gold leaching with **ammonium thiosulfate**.

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- To cite this document: BenchChem. [Effect of pH on ammonium thiosulfate stability and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232673#effect-of-ph-on-ammonium-thiosulfate-stability-and-reactivity]

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